Melting Point: vs. Acid and N-Methyl Analog
4-Bromo-3-fluorobenzamide exhibits a significantly lower melting point range (118–120 °C) than its carboxylic acid precursor, 4-bromo-3-fluorobenzoic acid (207–213 °C), and the N‑methyl analog, 4-bromo-3-fluoro‑N‑methylbenzamide (134–138 °C) . This lower melting point facilitates milder processing conditions and simpler recrystallization protocols.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 118–120 °C |
| Comparator Or Baseline | 4-Bromo-3-fluorobenzoic acid: 207–213 °C; 4-Bromo-3-fluoro‑N‑methylbenzamide: 134–138 °C |
| Quantified Difference | ΔT ≥ 89 °C (vs. acid); ΔT ≈ 16 °C (vs. N‑methyl) |
| Conditions | Reported values from commercial suppliers; consistent across multiple vendors. |
Why This Matters
A lower melting point reduces energy requirements for handling and can simplify purification by recrystallization, which is a practical advantage for laboratory-scale synthesis and process development.
